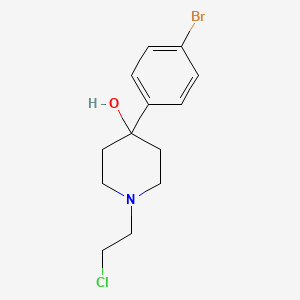
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzene and 2-chloroethylamine.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Introduction of Functional Groups: The bromophenyl and chloroethyl groups are introduced through subsequent substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of automated systems ensures consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Blocking the activity of enzymes involved in disease processes.
Receptor Binding: Modulating the activity of receptors to produce therapeutic effects.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)piperidine: Lacks the chloroethyl group but shares the bromophenyl-piperidine structure.
1-(2-Chloroethyl)piperidin-4-ol: Lacks the bromophenyl group but contains the chloroethyl-piperidin-4-ol structure.
Uniqueness
4-(4-Bromophenyl)-1-(2-chloroethyl)piperidin-4-ol is unique due to the presence of both the bromophenyl and chloroethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61094-55-1 |
|---|---|
Molekularformel |
C13H17BrClNO |
Molekulargewicht |
318.64 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-1-(2-chloroethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H17BrClNO/c14-12-3-1-11(2-4-12)13(17)5-8-16(9-6-13)10-7-15/h1-4,17H,5-10H2 |
InChI-Schlüssel |
PDJUVSCYIWMJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
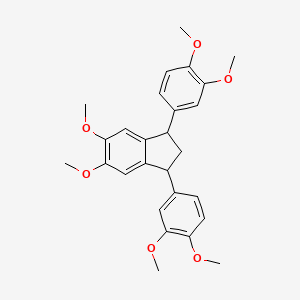
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
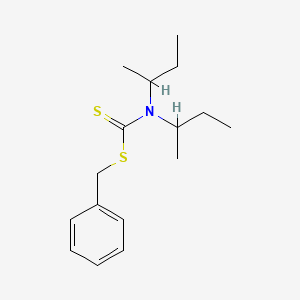

![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

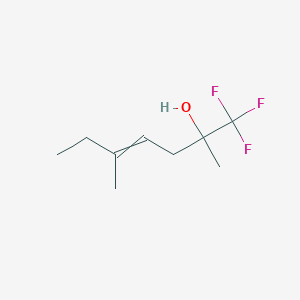

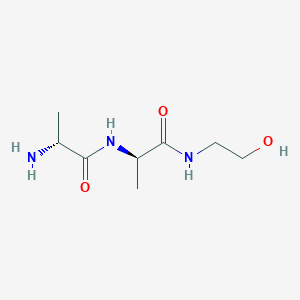


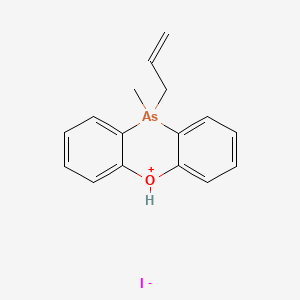
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
